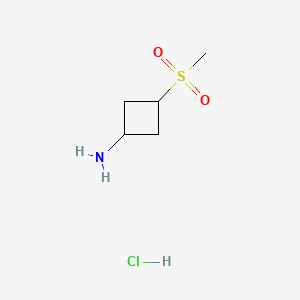

trans-3-Methylsulfonylcyclobutylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)5-2-4(6)3-5/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBUFVLBFVLDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280169 | |

| Record name | trans-3-(Methylsulfonyl)cyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-54-7 | |

| Record name | trans-3-(Methylsulfonyl)cyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclobutylamine Derivatives

General Strategies for Cyclobutane (B1203170) Ring Construction

The synthesis of cyclobutane rings can be broadly categorized into several key approaches, each leveraging different principles of chemical reactivity to overcome the energetic barrier of forming a strained four-membered ring.

Strain-Release Protocols in Bicyclo[1.1.0]butane Chemistry

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as excellent precursors for cyclobutane synthesis through strain-release-driven reactions. The high degree of ring strain in BCBs, estimated to be around 64-66 kcal/mol, facilitates the cleavage of the central C-C bond, which can be trapped by various reagents to form functionalized cyclobutanes.

Recent advancements have demonstrated the utility of BCBs in radical reactions to produce substituted cyclobutane scaffolds with high yields and diastereoselectivity. These reactions are often catalyst-free and can be performed under mild conditions, making them highly attractive for synthetic applications. For instance, the reaction of BCBs with azomethine imines, catalyzed by scandium, provides a novel platform for the synthesis of spirocyclic cyclobutanes.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Key Feature |

| Bicyclo[1.1.0]butane | Azomethine imine | Scandium catalyst | 6,7-diazaspiro[3.4]octane | Spirocyclization |

| Bicyclo[1.1.0]butane | Radical initiator | Catalyst-free, open air | Substituted cyclobutane | High diastereoselectivity |

Photochemical Cycloaddition Reactions for Ring Assembly

Photochemical [2+2] cycloaddition reactions are a powerful and direct method for the construction of cyclobutane rings. This approach involves the light-induced reaction of two olefinic units to form a four-membered ring. The reaction can be carried out in an intermolecular or intramolecular fashion, offering a high degree of control over the resulting structure.

The stereochemical outcome of photochemical [2+2] cycloadditions can often be controlled by the geometry of the starting alkenes and the reaction conditions. For example, the photodimerization of trans-4-styryl-pyridine derivatives can be performed stereoselectively using metal-organic frameworks (MOFs) as templates to yield the rctt-HT (head-to-tail) dimer. Continuous photochemical technology has also been applied to improve the yield of cyclobutylamine compounds in large-scale synthesis.

| Alkene 1 | Alkene 2 | Conditions | Product | Stereochemistry |

| Olefin | Imine | Photosensitizer, light | Cyclobutylamine | Mixture of isomers |

| trans-4-styryl-pyridine | trans-4-styryl-pyridine | MOF template, UV light | rctt-HT dimer | Stereoselective |

Intramolecular Nucleophilic Substitution Cyclization Approaches

Intramolecular nucleophilic substitution is a classical yet effective method for the formation of cyclic structures, including cyclobutanes. This strategy involves a molecule containing both a nucleophile and a leaving group, which react with each other to form a cyclic product. The success of this approach is dependent on the propensity of the molecule to adopt a conformation that allows for the intramolecular reaction to occur, which can be challenging for the formation of strained four-membered rings.

In the context of cyclobutylamine synthesis, this could involve a γ-amino halide or a related substrate, where the amine acts as the nucleophile to displace a leaving group on the third carbon of the chain.

Reductive Cyclization of Halogenated Imines

The reductive cyclization of halogenated imines provides another route to cyclobutylamine derivatives. This method typically involves the reduction of an imine that has a halogen atom positioned at the γ-carbon. The reduction of the imine can generate a carbanion or a radical intermediate which then undergoes an intramolecular cyclization by displacing the halogen atom to form the cyclobutane ring. This approach allows for the formation of the amine and the cyclobutane ring in a single conceptual step.

Cyclization of Allyl or Homoallylamines

The cyclization of unsaturated amines, such as allyl or homoallylamines, can also be employed to construct the cyclobutane ring. These reactions can be initiated by various reagents, including electrophiles or radical initiators. For example, the treatment of a homoallylamine with an electrophile can lead to the formation of a cyclic intermediate that can subsequently rearrange or be trapped to form a cyclobutane derivative.

Stereoselective Synthesis of Cyclobutane-Containing Amines

The biological activity of cyclobutane-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of these compounds is of paramount importance.

A notable strategy for achieving stereocontrol in the synthesis of trans-3-substituted cyclobutylamines involves a multi-step sequence starting from a cis-configured precursor. A representative synthesis of trans-3-aminocyclobutanol, a key intermediate for compounds like trans-3-Methylsulfonylcyclobutylamine, is outlined in a Chinese patent. This process highlights a robust method for inverting the stereochemistry at one of the cyclobutane carbons.

The synthesis commences with a Mitsunobu reaction on a cis-3-(dibenzylamino)cyclobutanol. google.com The Mitsunobu reaction is well-known for proceeding with inversion of configuration at the reacting center. In this case, a carboxylic acid is used as the nucleophile, leading to the formation of a trans-configured ester.

Subsequent hydrolysis of the ester under basic conditions affords the trans-3-(dibenzylamino)cyclobutanol. google.com The final step involves the removal of the benzyl protecting groups via catalytic hydrogenation to yield the desired trans-3-aminocyclobutanol. google.com

| Step | Reaction | Reagents | Key Transformation | Stereochemistry |

| 1 | Mitsunobu Reaction | cis-3-(dibenzylamino)cyclobutanol, carboxylic acid, DEAD, PPh₃ | Inversion of alcohol stereocenter | cis to trans |

| 2 | Hydrolysis | trans-ester, NaOH or KOH | Ester cleavage | trans retained |

| 3 | Debenzylation | trans-3-(dibenzylamino)cyclobutanol, H₂, Pd/C or Pd(OH)₂ | Removal of benzyl groups | trans retained |

To arrive at this compound, one could envision a synthetic pathway starting from a suitably protected trans-3-aminocyclobutanol. The hydroxyl group could be converted to a leaving group and then displaced by a methylthiolate nucleophile. Subsequent oxidation of the resulting thioether to the sulfone would provide the target molecule after deprotection of the amine. The key to the trans stereochemistry lies in the initial stereoinvertive Mitsunobu reaction.

Enantioselective Methodologies in Chiral Cyclobutylamine Preparation

Chiral cyclobutanes are integral components of numerous natural products and bioactive molecules. rsc.orgchemistryviews.org Consequently, the development of enantioselective synthetic routes to access these scaffolds is of high importance. Key strategies include asymmetric [2+2] cycloadditions and the stereoselective functionalization of prochiral cyclobutane precursors. chemistryviews.orgresearchgate.net

Visible-light-induced asymmetric [2+2] cycloaddition of alkenes represents a powerful approach, although it can sometimes necessitate directing groups, adding steps to the synthetic sequence. chemistryviews.org To circumvent this, cascade reactions combining iridium-catalyzed asymmetric allylic etherification with a subsequent visible-light-induced [2+2] cycloaddition have been developed. This method produces enantioenriched oxa- nih.govnih.gov-bicyclic heptanes with high diastereoselectivity and excellent enantioselectivity without the need for isolating intermediates. chemistryviews.org

Another prominent strategy is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutene-1-carboxylate esters. rsc.org This method has proven effective for the synthesis of chiral cyclobutanes, where the use of chiral diene ligands, particularly those that are electron-deficient, provides excellent control over diastereoselectivity. rsc.org The functionalization of the resulting chiral cyclobutane products allows for the synthesis of a diverse range of derivatives. rsc.org

Diastereoselective Control in Cyclobutane Ring Formation, with emphasis on trans configuration

Achieving diastereoselective control, particularly to favor the trans configuration, is a critical aspect of cyclobutane synthesis. The trans isomer is often the thermodynamically more stable product, and reaction conditions can be optimized to facilitate its formation.

One effective method involves the Michael addition of N-heterocycles onto cyclobutenes. researchgate.net This approach has been used to synthesize N-heterocycle-substituted cyclobutanes, yielding various heterocyclic aminocyclobutane esters and amides with high diastereoselectivity (>95:5 dr). researchgate.netrsc.org Similarly, a sulfa-Michael addition using cyclobutenes in the presence of DBU can produce thio-substituted cyclobutane esters and amides in high yields and with excellent trans diastereoselectivity. rsc.org

In rhodium-catalyzed 1,4-addition reactions, high trans diastereoselectivity is attributed to the rapid, stereochemically retentive protonation of the carbon-rhodium bond formed after the cis addition of the aryl rhodium species to the olefin. rsc.org This quick protonation step prevents an alternative pathway that could lead to other isomers, thus favoring the trans product. rsc.org Furthermore, in the synthesis of 2,3-disubstituted cyclobutanones via ring expansion of cyclopropanones, reversible enamine formation can be employed to allow for controlled equilibration to the more stable trans diastereomer. acs.org

| Reaction Type | Catalyst/Reagent | Substrates | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Sulfa-Michael Addition | DBU | Cyclobutenes and Thiols | >95:5 | rsc.org |

| N-Heterocycle Michael Addition | DBU | Cyclobutenes and N-Heterocycles | >95:5 | researchgate.net |

| Rhodium-Catalyzed 1,4-Addition | [Rh(C2H4)2Cl]2 / Chiral Diene Ligand | Cyclobutene-1-carboxylates and Phenylboronic Acid | High | rsc.org |

| Ring Expansion / Equilibration | Sulfoxonium Ylides / Enamine Formation | Cyclopropanone Surrogates | Thermodynamic control to trans | acs.org |

Biocatalytic Approaches for Stereoselective Cyclobutane Hydroxylation (e.g., P450BM3 Enzyme Systems)

Biocatalysis offers a powerful alternative to traditional chemical methods for the selective functionalization of molecules. Engineered cytochrome P450 enzymes, such as P450BM3 from Bacillus megaterium, have emerged as highly effective catalysts for the regio- and stereoselective C–H hydroxylation of unactivated sites on cyclobutane rings. nih.govcaltech.edu This approach is valuable for creating diversified small molecules without the need for tailored multi-step syntheses. acs.org

A library of engineered P450BM3 variants can catalyze the selective hydroxylation of cyclobutylamine (CBA) substrates. nih.govacs.org Screening these variants against N-Boc-cyclobutylamine revealed that while the wild-type P450BM3 showed no conversion, many engineered variants successfully converted the substrate into multiple monohydroxylated metabolites. nih.gov The dominant products were often the trans-2- and trans-3-hydroxylated derivatives. nih.gov This enzymatic approach provides valuable bifunctional intermediates that can be used in further synthesis, for example, in fragment-based drug discovery. nih.gov The selectivity of the hydroxylation can be tuned by selecting specific enzyme variants, allowing for targeted production of desired isomers. nih.govacs.org

| Metabolite (Product) | Most Productive P450BM3 Variant | Selectivity (%) | Substrate Conversion (%) | Reference |

|---|---|---|---|---|

| trans-2-hydroxy (14) | KU3/AP/SW | 58 | >99 | nih.gov |

| trans-3-hydroxy (15) | V2/AL | 68 | >99 | nih.gov |

| cis-2-hydroxy (16) | KU3/AP/SW | 29 | >99 | nih.gov |

| cis-3-hydroxy (17) | RK/AL | 15 | 96 | nih.gov |

Data derived from screening results against panels of 48 P450BM3 variants. Structures for chiral metabolites represent relative configuration. nih.gov

Specific Synthetic Pathways to this compound

Strategies for Incorporating the Methylsulfonyl Moiety onto Cyclobutane Scaffolds

The methylsulfonyl group is a common pharmacophore in medicinal chemistry. nih.gov Its incorporation onto a cyclobutane scaffold can be achieved through several standard synthetic transformations. A primary method involves the oxidation of a corresponding cyclobutyl methyl sulfide or thioether. This oxidation is typically performed using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to convert the sulfide first to a sulfoxide and then to the desired sulfone.

Alternatively, a sulfonyl group can be introduced via nucleophilic substitution. For instance, a suitable cyclobutane precursor bearing a leaving group (e.g., a bromide or tosylate) can react with a sulfinate salt, such as sodium methanesulfinate, to form the methylsulfonylcyclobutane product. Another approach involves converting a cyclobutyl bromide into a sulfonyl chloride by treatment with n-butyllithium followed by sulfur dioxide and subsequent oxidation, which can then be further manipulated. nih.gov

Mechanistic Considerations in the Formation of the trans-Diastereomer

The preference for the trans configuration in substituted cyclobutanes is often governed by thermodynamic stability, where steric repulsion between substituents is minimized. In many synthetic procedures, reaction conditions are chosen to allow for equilibration to this more stable diastereomer. acs.org

For example, in reactions proceeding through an enolate or enamine intermediate, protonation can occur from the less sterically hindered face of the ring, leading to the trans product. acs.org In addition, certain reaction mechanisms, such as the rhodium-catalyzed 1,4-addition, have an inherent stereochemical control that favors the trans product. rsc.org The mechanism involves a cis-addition of the organometallic species, followed by a rapid protonation that occurs with retention of stereochemistry, locking in the trans relationship between the newly introduced groups. rsc.org

Advanced Methodologies for Analogous Cyclobutane Sulfone Derivatives

The synthesis of cyclobutane derivatives continues to be an active area of research, with new methods emerging for creating structurally diverse and complex molecules. For analogous cyclobutane sulfone derivatives, modern synthetic strategies can be applied.

Late-stage functionalization using C-H activation logic provides a powerful tool for modifying complex molecules. acs.org A carbonyl group on a cyclobutane ring can act as a directing group to guide the C-H arylation of the ring, a strategy that could be adapted for the synthesis of complex sulfone-containing cyclobutanes. acs.org

Furthermore, the development of enantioselective methods to produce chiral cyclobutylboronates opens up new avenues for synthesis. thieme-connect.de These versatile intermediates can undergo a wide range of stereospecific transformations, allowing for the introduction of various functional groups, including those that could be precursors to a sulfonyl moiety. For example, a copper-catalyzed enantioselective conjugated borylation of a cyclobutene ester can produce a cis-β-boryl cyclobutylcarboxylate, which can then be used in cross-coupling reactions to synthesize trans-β-aryl cyclobutylcarboxylates, demonstrating precise stereochemical control. thieme-connect.de These advanced building blocks could be instrumental in the synthesis of novel and complex cyclobutane sulfone derivatives.

Transition Metal-Catalyzed Functionalization of Cyclobutane Systems

Transition metal catalysis provides powerful tools for the selective functionalization of otherwise inert C-H bonds and for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for elaborating the cyclobutane core.

Palladium-catalyzed C-H activation has emerged as a transformative strategy for the direct functionalization of C(sp³)–H bonds in cyclobutane rings. acs.org This approach often relies on directing groups to achieve high levels of regio- and stereoselectivity. One successful strategy employs auxiliary directing groups, such as 8-aminoquinoline, attached to a cyclobutanecarboxamide substrate. acs.org This methodology enables the diastereoselective mono- or bis-arylation of methylene C(sp³)–H bonds, leading to all-cis trisubstituted cyclobutane scaffolds. acs.org

Another significant advancement is the use of native, unbiased tertiary alkylamine groups to direct the enantioselective C–H arylation of aminomethyl-cyclobutanes with aryl boronic acids. nih.govchemrxiv.org This method, which uses a simple N-acetyl amino acid ligand, forges carbon-aryl bonds on the strained cyclobutane framework with high enantiomeric ratios and as single diastereomers. nih.govchemrxiv.org The versatility of palladium catalysis is further demonstrated by the selective arylation of tertiary C-H bonds in cyclobutylmethyl ketones using a transient directing group in conjunction with an electron-deficient 2-pyridone ligand. nih.gov These methods represent a significant step forward, simplifying the synthesis of complex, chiral cyclobutane derivatives from readily available starting materials. nih.gov

| Methodology | Catalyst/Ligand System | Substrate Type | Key Outcome | Reference |

| Auxiliary-Aided C-H Arylation | Pd(OAc)₂ / 8-aminoquinoline | Cyclobutanecarboxamides | Diastereoselective bis-arylation to form all-cis trisubstituted cyclobutanes. | acs.org |

| Enantioselective C-H Arylation | Pd(II) / N-acetyl amino acid | Aminomethyl-cyclobutanes | Enantioselective desymmetrizing arylation of methylene C(sp³)–H bonds. | nih.govchemrxiv.org |

| Transient-Directed C-H Arylation | Pd(II) / 2-pyridone ligand | Cyclobutylmethyl ketones | Selective arylation of tertiary C-H bonds. | nih.gov |

| Ligand-Promoted C-H Vinylation | Pd(II)/Pd(IV) / MPAO Ligands | Cyclobutyl carboxylic amides | Enantioselective C–H arylation and vinylation, creating three contiguous chiral centers. | acs.org |

Cross-coupling reactions are fundamental in modern organic synthesis for forming C-C and C-heteroatom bonds. youtube.com For cyclobutane scaffolds, these reactions are essential for introducing a wide range of substituents. Rhodium-catalyzed asymmetric cross-coupling between cyclobutenes and arylboronic acids provides a modular and highly stereoselective route to chiral cyclobutanes. nih.gov This process is initiated by an asymmetric carbometallation, followed by transformations like reductive Heck reactions or homoallylic substitution, yielding complex, stereodefined four-membered rings. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also widely employed. youtube.com These reactions can couple cyclobutyl organometallic reagents with various electrophiles or, conversely, couple cyclobutyl halides/triflates with organometallic partners. The ability to use C-H functionalization logic in combination with cross-coupling provides a powerful strategy for synthesizing complex molecules, including natural products containing the cyclobutane motif. acs.orgbaranlab.org The choice of catalyst, ligands, and coupling partners allows for precise control over the final structure, making these reactions indispensable for building diverse cyclobutane-containing molecules. nih.govchemrxiv.org

| Reaction Type | Catalyst | Coupling Partners | Significance | Reference |

| Asymmetric Cross-Coupling | Rhodium complexes | Cyclobutenes + Arylboronic acids | Highly stereoselective synthesis of complex, chiral cyclobutanes. | nih.gov |

| Suzuki Coupling | Palladium complexes | Organoboron reagents + Halides/Triflates | Widely used for C-C bond formation due to tolerance of many functional groups. | youtube.com |

| C-N Cross-Coupling | Nickel complexes | Anilines/Sulfonamides + Aryl halides | Enables the introduction of nitrogen-containing groups, crucial for amine synthesis. | chemrxiv.org |

| General Cross-Coupling | Palladium or Nickel | Organometallic reagent + Organic halide | Foundational method for constructing substituted cyclobutane scaffolds. nih.gov | youtube.com |

Photoredox Catalysis in Cyclobutane Chemistry

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling unique bond constructions under mild conditions. princeton.edu This approach relies on photocatalysts, such as ruthenium polypyridyl complexes or organic dyes, which become potent single-electron transfer (SET) agents upon photoexcitation. princeton.edu In cyclobutane chemistry, photoredox catalysis facilitates the synthesis of structurally diverse four-membered rings through novel reaction cascades. nih.gov For example, a photoredox-catalyzed deboronative radical addition to an electron-deficient alkene, followed by a polar 4-exo-tet cyclization, provides convenient access to various cyclobutanes from simple alkylboronic esters. nih.gov

This methodology is also effective for strain-release functionalization. Photoredox-mediated radical strain-release/ nih.govnih.gov-rearrangement cascade strategies have been developed to synthesize polysubstituted cyclobutanes from strained bicyclo[1.1.0]butanes (BCBs) and cyclobutenes. rsc.org Furthermore, photoinduced C-C bond activation in cyclobutyl tertiary alcohols can lead to ring-opening, forming valuable linear compounds. rsc.org The mild reaction conditions and high functional group tolerance make photoredox catalysis a powerful tool for accessing complex cyclobutane structures that are challenging to synthesize via traditional methods. nih.govrsc.org

| Photoredox Strategy | Catalyst Example | Reaction Mechanism | Application | Reference |

| Deboronative Radical Addition-Polar Cyclization | Ru(bpy)₃²⁺ | SET-induced deboronative radical addition followed by polar cyclization. | Synthesis of structurally diverse cyclobutanes from alkylboronic esters. | nih.gov |

| Strain-Release/ nih.govnih.gov-Rearrangement Cascade | Organic Dyes (e.g., Eosin Y) | Radical addition to bicyclo[1.1.0]butanes followed by rearrangement. | Efficient synthesis of polysubstituted cyclobutanes with non-natural amino acid scaffolds. | rsc.org |

| Ring-Opening of Cyclobutanes | Photoredox Catalyst | Formation of a cyclobutylcarbinyl radical leading to C-C bond cleavage. | Synthesis of γ,δ-unsaturated ketones from cyclobutyl tertiary alcohols. | rsc.org |

| [2+2] Cycloaddition | Ru(bpy)₃²⁺ | SET generation of a radical cation from an alkene, followed by dimerization. | Dimerization of electron-rich alkenes to form cyclobutane adducts. | princeton.edu |

Continuous Flow Synthesis for Scalable Preparation of Cyclobutylamine Compounds

For the practical application of cyclobutane-containing compounds, particularly in the pharmaceutical industry, scalable synthesis is essential. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. azolifesciences.comnih.gov This technology is increasingly being applied to the synthesis of complex organic molecules, including cyclobutane derivatives. researchgate.netrsc.org

A notable example is the use of organophotoredox catalysis within a continuous flow system for the [2+2] cycloaddition of electron-rich alkenes. researchgate.net This approach significantly reduces reaction times and can lead to higher yields compared to batch conditions. researchgate.net Electrochemical synthesis in continuous flow has also been demonstrated for forging the cyclobutane ring, enabling the production of over 100-gram quantities in a single run. researchgate.net The integration of robotics and in-line analytics with continuous flow reactors is paving the way for autonomous systems that can optimize and scale up the synthesis of target molecules with high precision. osti.gov These advancements are crucial for translating laboratory-scale discoveries of compounds like this compound into industrially viable manufacturing processes. azolifesciences.com

| Feature | Batch Synthesis | Continuous Flow Synthesis | Reference |

| Scalability | Often difficult; risk of runaway reactions. | Easier and safer to scale up by running the system for longer. | azolifesciences.comresearchgate.net |

| Reaction Time | Can be very long (e.g., hours to days). | Significantly reduced (e.g., seconds to minutes residence time). | researchgate.netrsc.org |

| Heat & Mass Transfer | Inefficient, can lead to local hot spots. | Highly efficient, allowing for better temperature control and safety. | nih.gov |

| Reproducibility | Can vary between batches. | Highly reproducible due to precise control of parameters. | rsc.org |

| Example Application | Batch synthesis of 1,2-trans-dicarbazylcyclobutane required cryogenic temperatures and long reaction times. | The same compound was synthesized in higher yield with significantly shorter reaction times using a flow reactor. | researchgate.net |

Development of Sulfonylating Chemotypes in Organic Synthesis

The sulfonyl group is a key functional group in many pharmaceuticals due to its ability to act as a hydrogen bond acceptor and improve metabolic stability. The development of new reagents and methods for introducing this group is an active area of research. The classical synthesis of sulfonamides involves reacting sulfonyl chlorides with ammonia or amines, but this method is limited by the availability and stability of the sulfonyl chloride precursors. acs.org

Modern methods have sought to overcome these limitations. The development of novel sulfinylamine reagents, such as N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), allows for the direct synthesis of primary sulfonamides from Grignard or organolithium reagents. acs.org This provides a straightforward route to install the primary sulfonamide group found in many bioactive molecules. acs.org Furthermore, visible-light photoredox catalysis has been employed for the C-H sulfonylation of heterocycles using DABCO-bis(sulfur dioxide) as an easy-to-handle source of SO₂. researchgate.net The development of catalytic desulfonylative functionalizations has also expanded the utility of sulfones, treating them as versatile coupling partners in C-C and C-X bond-forming reactions. researchgate.net These diverse strategies for forming C-S bonds are critical for the synthesis of sulfonyl-containing targets like this compound. acs.orgresearchgate.net

| Sulfonylating Agent/Method | Substrate | Product | Key Features | Reference |

| Sulfonyl Chlorides + Amine | Amines, Alcohols | Sulfonamides, Sulfonate Esters | Classical method; can be harsh and limited by substrate availability. | acs.orgorganic-chemistry.org |

| N-Sulfinyl-O-(tert-butyl)hydroxylamine | Grignard/Organolithium Reagents | Primary Sulfonamides | Direct, convenient access to primary sulfonamides from organometallics. | acs.org |

| DABCO-bis(sulfur dioxide) | Imidazoheterocycles | C-3 Sulfonylated Imidazoheterocycles | Photoredox-catalyzed C-H sulfonylation under mild conditions. | researchgate.net |

| Sodium Arenesulfinates | Phenols, Alkynes | Arylsulfonate Esters, β-Keto Sulfones | Electrochemical methods provide a sustainable route to sulfonyl compounds. | researchgate.netorganic-chemistry.org |

Known Biological Activities and Research Findings

As of the current body of scientific literature, there are no published studies detailing the intrinsic biological activity of trans-3-Methylsulfonylcyclobutylamine itself. Its significance in a biological context is primarily as a structural component within larger, more complex molecules.

Computational and Theoretical Studies on Cyclobutane Systems

Conformational Analysis and Dynamics of Cyclobutane (B1203170) Derivatives

The conformational landscape of cyclobutane derivatives is a critical determinant of their biological activity and physicochemical properties. Unlike a planar square, the cyclobutane ring typically adopts a puckered or "butterfly" conformation to alleviate torsional strain arising from eclipsing interactions between adjacent hydrogen atoms. masterorganicchemistry.comlibretexts.org This puckering is a dynamic process, with the ring rapidly interconverting between equivalent puckered conformations. masterorganicchemistry.com

For a substituted cyclobutane such as trans-3-Methylsulfonylcyclobutylamine, the substituents play a crucial role in the conformational preference. The bulkier methylsulfonyl group and the amino group will preferentially occupy positions that minimize steric hindrance. In the trans configuration, these groups are on opposite sides of the ring, which can influence the puckering equilibrium. Computational methods, such as nuclear magnetic resonance (NMR) spectroscopy in combination with theoretical calculations, are invaluable for elucidating the preferred conformations and the energy barriers between them. rsc.org

Table 1: Illustrative Conformational Data for Substituted Cyclobutanes

Quantum Chemical Calculations of Ring Strain and Reactivity

The reactivity of cyclobutane is intrinsically linked to its significant ring strain, which is a combination of angle strain and torsional strain. masterorganicchemistry.comlibretexts.org The C-C-C bond angles in cyclobutane are compressed to approximately 88 degrees, a significant deviation from the ideal tetrahedral angle of 109.5 degrees, leading to angle strain. libretexts.org While puckering reduces torsional strain, it is not entirely eliminated. libretexts.org

Quantum chemical calculations, such as those employing density functional theory (DFT), are instrumental in quantifying the ring strain energy of cyclobutane and its derivatives. pitt.edu These calculations can determine the heat of combustion, which, when compared to an unstrained reference compound, reveals the excess energy stored in the ring. masterorganicchemistry.com For cyclobutane, the total ring strain is approximately 26.3 kcal/mol. masterorganicchemistry.com The presence of substituents like the methylsulfonyl and amino groups in this compound can modulate this strain, thereby influencing the molecule's chemical reactivity and metabolic stability.

Table 2: Calculated Ring Strain Energies for Small Cycloalkanes

In Silico Modeling for Rational Cyclobutane Scaffold Design in Chemical Research

In silico modeling has become an indispensable tool in modern drug discovery, enabling the rational design of novel molecules with desired biological activities. nih.gov For cyclobutane-containing scaffolds, computational techniques can predict how the unique three-dimensional structure of the ring will influence a molecule's properties. researchgate.net The rigid nature of the cyclobutane ring can be advantageous in positioning functional groups in a specific orientation for optimal interaction with a biological target. nih.gov

In the context of designing molecules like this compound, in silico methods can be used to explore a vast chemical space. youtube.com Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can identify key structural features responsible for a compound's biological effect. nih.gov This knowledge allows for the targeted modification of the cyclobutane scaffold to enhance potency, selectivity, or pharmacokinetic properties. The use of computational similarity searches can hypothesize the fit of a cyclobutane moiety into a specific binding pocket of a target protein. nih.gov

Molecular Dynamics Simulations and Ligand Docking Studies of Cyclobutane-Containing Compounds

Molecular dynamics (MD) simulations and ligand docking are powerful computational methods used to investigate the interactions between a small molecule and its target protein at an atomic level. nih.gov MD simulations provide a dynamic view of the binding process, revealing how the ligand and protein adapt to each other over time. mdpi.com This can be particularly insightful for flexible ligands or for understanding the role of water molecules in the binding site.

For a compound like this compound, docking studies would be employed to predict its binding mode within a target protein's active site. nih.gov The cyclobutyl ring's hydrophobicity and the hydrogen bonding potential of the amino and methylsulfonyl groups would be key factors in determining the binding orientation and affinity. nih.gov MD simulations could then be used to assess the stability of the predicted binding pose and to calculate the free energy of binding. nih.gov These computational approaches are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov

Future Directions and Emerging Research Avenues in Cyclobutane Chemistry

Development of Novel Asymmetric Methodologies for Cyclobutylamine Synthesis

The enantioselective synthesis of substituted cyclobutanes remains a formidable challenge in organic chemistry. While significant progress has been made, the development of robust and versatile asymmetric methodologies for the synthesis of chiral cyclobutylamines is a key area of future research. Current strategies often rely on [2+2] cycloadditions, ring expansions of cyclopropanes, and C-H functionalization of pre-existing cyclobutane (B1203170) cores.

Future efforts will likely focus on the development of novel catalytic systems that can control both the regio- and stereoselectivity of these transformations with high fidelity. For instance, the design of chiral catalysts for the enantioselective [2+2] cycloaddition of olefins with ketenes or other cumulenes could provide a direct route to highly functionalized cyclobutanones, which can then be converted to cyclobutylamines.

Furthermore, the advancement of transition-metal-catalyzed C-H activation and functionalization presents a powerful tool for the asymmetric synthesis of cyclobutylamines. The development of chiral ligands that can enable the enantioselective functionalization of specific C-H bonds on a cyclobutane ring would be a significant breakthrough. This would allow for the direct introduction of an amino group or a precursor functional group onto a pre-synthesized cyclobutane scaffold in a stereocontrolled manner.

| Methodology | Description | Potential for trans-3-Methylsulfonylcyclobutylamine Synthesis |

| Asymmetric [2+2] Cycloaddition | Enantioselective cycloaddition of an alkene with a ketene or a related species to form a chiral cyclobutanone intermediate. | A vinyl sulfone could potentially be used as the alkene component, followed by reduction and amination of the resulting cyclobutanone to yield the target molecule. |

| Chiral Ligand-Directed C-H Amination | Direct introduction of an amino group at a specific C-H bond of a cyclobutane precursor using a chiral transition-metal catalyst. | A methylsulfonyl-substituted cyclobutane could be a substrate for direct, stereoselective amination at the 3-position. |

| Ring Expansion of Chiral Cyclopropanes | Stereospecific rearrangement of a functionalized cyclopropylcarbinyl derivative to a cyclobutane. | A cyclopropane bearing a methylsulfonyl group and a suitable leaving group could be designed to undergo a stereocontrolled ring expansion to the desired trans-cyclobutylamine. |

Exploration of Diverse Functionalizations and Skeletal Modifications on Cyclobutane Scaffolds

The rigid, puckered conformation of the cyclobutane ring provides a unique three-dimensional scaffold that can be further elaborated through diverse functionalization and skeletal modification strategies. Future research will undoubtedly focus on expanding the toolbox of reactions that can be used to modify the cyclobutane core, enabling the synthesis of a wide array of complex and functionally diverse molecules.

C-H functionalization is a particularly promising area for the late-stage modification of cyclobutane scaffolds. The development of site-selective C-H activation methods would allow for the precise introduction of various functional groups at different positions on the cyclobutane ring, including the challenging tertiary C-H bonds. This would enable the rapid generation of libraries of cyclobutane derivatives for biological screening and other applications.

Skeletal modifications, such as ring expansions, ring contractions, and ring-opening reactions, will also continue to be a major focus of research. These transformations can be used to convert cyclobutane derivatives into other valuable carbocyclic and heterocyclic systems. For example, the strain inherent in the cyclobutane ring can be harnessed to drive ring-opening metathesis reactions to produce functionalized acyclic molecules with defined stereochemistry.

| Functionalization/Modification | Description | Relevance to this compound |

| Late-Stage C-H Functionalization | Introduction of new functional groups at specific C-H bonds of a pre-formed cyclobutane ring. | Could be used to introduce additional functionality onto the this compound scaffold, such as at the C-1 or C-2 positions. |

| Ring-Opening Reactions | Cleavage of the cyclobutane ring to generate linear or macrocyclic structures. | The methylsulfonyl and amine groups could influence the regioselectivity of ring-opening, leading to novel functionalized acyclic compounds. |

| Skeletal Rearrangements | Isomerization of the cyclobutane core to other four-membered or different-sized ring systems. | Could provide access to novel isomers or related carbocyclic frameworks with distinct properties. |

Integration of Artificial Intelligence and Machine Learning for Cyclobutane-Based Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical synthesis, and cyclobutane chemistry is no exception. These computational tools can be used to accelerate the discovery of new cyclobutane-containing molecules with desired properties and to optimize their synthetic routes.

ML models can be trained on large datasets of known chemical reactions to predict the outcome of new transformations, including those used for the synthesis and functionalization of cyclobutanes. This can help chemists to identify the most promising reaction conditions and to avoid unproductive experiments. AI algorithms can also be used to design novel cyclobutane-based molecules with specific biological activities or material properties. These algorithms can explore vast chemical spaces and identify candidate molecules that are likely to have the desired characteristics.

For a molecule like this compound, AI and ML could be employed to:

Predict Novel Analogs: Design new derivatives with potentially enhanced biological activity or improved physicochemical properties by exploring modifications to the methylsulfonyl and amine groups, as well as substitutions on the cyclobutane ring.

Retrosynthetic Analysis: Propose novel and efficient synthetic routes to the target molecule and its analogs, potentially identifying non-intuitive disconnections and reaction pathways.

Property Prediction: In silico prediction of key properties such as solubility, metabolic stability, and binding affinity to specific biological targets, thereby prioritizing the synthesis of the most promising candidates.

Expanding the Scope of Cyclobutane Applications in Advanced Chemical Research Platforms

The unique structural and conformational properties of cyclobutanes make them attractive building blocks for a wide range of applications in advanced chemical research. While their use in medicinal chemistry is becoming increasingly well-established, their potential in other areas is still being explored.

In materials science , the rigid nature of the cyclobutane ring can be exploited to create polymers with well-defined three-dimensional structures and unique physical properties. For example, cyclobutane-containing monomers could be used to synthesize polymers with high thermal stability, specific optical properties, or tailored mechanical strength.

The incorporation of cyclobutane moieties into chemical probes and diagnostics is another emerging area of research. The conformational rigidity of the cyclobutane ring can be used to lock fluorescent dyes or other reporter groups into specific orientations, leading to improved sensitivity and selectivity.

The continued exploration of the fundamental reactivity and properties of functionalized cyclobutanes, such as this compound, will undoubtedly open up new and exciting avenues for their application in these and other areas of advanced chemical research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-3-Methylsulfonylcyclobutylamine, and how do reaction conditions influence stereochemical purity?

- Methodological Answer: The synthesis typically involves cyclobutane ring formation followed by sulfonylation. Key steps include:

- Ring-closing strategies : Cyclobutane intermediates are often synthesized via [2+2] photocycloaddition or nucleophilic substitution of 3-aminocyclobutanols. Stereochemical control (e.g., trans configuration) requires precise temperature modulation (-20°C to 0°C) and chiral auxiliaries .

- Sulfonylation : Methylsulfonyl groups are introduced using methanesulfonyl chloride in anhydrous dichloromethane, with triethylamine as a base. Reaction monitoring via TLC (Rf ~0.4 in ethyl acetate/hexane) ensures minimal byproducts .

Q. Which analytical techniques are most reliable for characterizing trans-3-Methylsulfonylcyclobutylamine, and how are conflicting data resolved?

- Methodological Answer:

- NMR : H and C NMR are critical for confirming the cyclobutane scaffold (e.g., characteristic δ 2.8–3.2 ppm for cyclobutane protons). Discrepancies in integration ratios may arise from residual solvents; use DMSO-d6 for improved solubility .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H] at m/z 164.07) resolves ambiguities in molecular weight. Cross-validate with elemental analysis (C, H, N, S within ±0.3%) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers. Discrepancies between calculated and observed optical rotation ([α] = +15°) indicate impurities; re-crystallize from ethanol/water (7:3) .

Q. How does pH and temperature affect the stability of trans-3-Methylsulfonylcyclobutylamine in aqueous solutions?

- Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH for 30 days). Use UPLC-PDA to monitor degradation products (e.g., sulfonic acid derivatives at m/z 148.03).

- pH Dependence : The compound is stable at pH 4–6 (half-life >6 months). Above pH 8, nucleophilic attack at the sulfonyl group occurs, forming 3-mercaptocyclobutylamine. Buffer solutions (e.g., phosphate, citrate) are recommended for storage .

Advanced Research Questions

Q. What computational and experimental strategies are used to elucidate the structure-activity relationship (SAR) of trans-3-Methylsulfonylcyclobutylamine in enzyme inhibition?

- Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., monoamine oxidases). Focus on sulfonyl group hydrogen bonding with catalytic lysine residues (binding energy ≤-8.5 kcal/mol) .

- Mutagenesis Studies : Compare inhibition constants () of wild-type vs. mutant enzymes (e.g., K89A mutation reduces potency by 10-fold). Validate with isothermal titration calorimetry (ITC) .

Q. How can trans-3-Methylsulfonylcyclobutylamine serve as a chemical probe for studying sulfonate ester metabolism in microbial systems?

- Methodological Answer:

- Isotope Labeling : Synthesize S-labeled analogs to trace metabolic pathways via LC-MS/MS. Detect sulfonate cleavage products (e.g., 3-hydroxycyclobutylamine) in Pseudomonas spp. cultures .

- Gene Knockout Libraries : Screen E. coli Keio collection to identify sulfonate metabolism genes (e.g., sulP mutants show 90% reduced degradation) .

Q. How should researchers address contradictions in reported bioactivity data for trans-3-Methylsulfonylcyclobutylamine across different assays?

- Methodological Answer:

- Assay Standardization : Replicate studies under identical conditions (e.g., 10 µM compound, 37°C, pH 7.4). Control for redox interference (e.g., add 1 mM DTT in thiol-sensitive assays) .

- Meta-Analysis : Apply Cohen’s d statistic to quantify effect size variability. For IC discrepancies >1 log unit, re-evaluate cell permeability (e.g., Caco-2 assays) or protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.